CAY10465

説明

Structure

3D Structure

特性

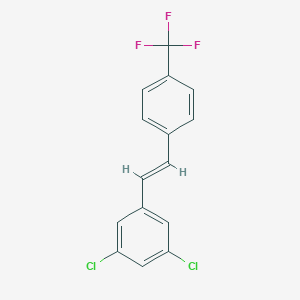

IUPAC Name |

1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2F3/c16-13-7-11(8-14(17)9-13)2-1-10-3-5-12(6-4-10)15(18,19)20/h1-9H/b2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPYNXGXZRLLHM-OWOJBTEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)Cl)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)Cl)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to CAY10465: A Potent and Selective Aryl Hydrocarbon Receptor Agonist

Prepared by a Senior Application Scientist

This guide provides an in-depth technical overview of CAY10465, a critical research tool. We will delve into its core mechanism of action, physicochemical properties, and practical applications in experimental settings. This document is intended for researchers, scientists, and professionals in drug development who require a precise understanding of this compound.

While the landscape of cellular signaling research is vast, with significant interest in pathways like the prostaglandin E2 (PGE2) EP2 receptor, it is crucial to establish the correct molecular target for any given compound. CAY10465 is definitively characterized as a potent and selective agonist of the Aryl Hydrocarbon Receptor (AhR), not a modulator of the EP2 pathway.[1][2][3][4] This guide will proceed with a detailed exploration of its function in that context.

CAY10465: Physicochemical Profile

Precise characterization is the foundation of reproducible science. CAY10465 is a resveratrol-based analog designed for high-affinity binding to the Aryl Hydrocarbon Receptor.[3] Its key properties are summarized below.

| Property | Value | Source |

| Formal Name | 1,3-dichloro-5-[(1E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-benzene | [3] |

| CAS Number | 688348-33-6 | [1][3] |

| Molecular Formula | C₁₅H₉Cl₂F₃ | [3] |

| Formula Weight | 317.1 g/mol | [3] |

| Purity | ≥98% | [3] |

| Formulation | A crystalline solid | [3] |

| Solubility | DMSO: ≥30 mg/mLDMF: 30 mg/mLEthanol: 20 mg/mL | [3] |

Note: Hygroscopic solvents like DMSO can absorb moisture, which may reduce the solubility of the compound. It is recommended to use freshly opened solvents for stock solution preparation.[1][2]

Core Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The primary mechanism of action for CAY10465 is the activation of the Aryl Hydrocarbon Receptor (AhR).[1][3][4] AhR is a ligand-activated transcription factor that plays a central role in sensing and metabolizing foreign chemicals (xenobiotics).[3] Its ligands are diverse and include environmental toxins like dioxin as well as endogenous molecules.[3]

The Activation Cascade:

-

Ligand Binding: In its inactive state, AhR resides in the cytoplasm as part of a protein complex. CAY10465, as a potent agonist with a high affinity (Ki = 0.2 nM), diffuses across the cell membrane and binds to the AhR protein.[1][3][4]

-

Conformational Change & Translocation: This binding event induces a conformational change, causing the release of chaperone proteins and exposing a nuclear localization signal. The activated AhR-ligand complex then translocates from the cytoplasm into the nucleus.

-

Dimerization: Inside the nucleus, the AhR complex dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) protein.

-

DNA Binding & Gene Transcription: This newly formed AhR-ARNT heterodimer functions as a transcription factor. It binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.

-

Target Gene Expression: Binding to XREs initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1, which are involved in xenobiotic metabolism.

CAY10465 is highly selective for AhR and demonstrates no significant activity at the estrogen receptor, even at concentrations up to 100 µM.[2][3][4]

Signaling Pathway Diagram

Caption: CAY10465 activates the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

The Prostaglandin EP2 Receptor: A Distinct Pathway

To ensure clarity for researchers, it is useful to contrast the AhR pathway with the Prostaglandin E2 (PGE2) receptor EP2 subtype pathway. The search for selective EP2 antagonists is a major area of research, particularly for treating inflammation-associated conditions and neuroinflammation.[5][6][7]

-

EP2 Receptor Function: The EP2 receptor is a G-protein coupled receptor (GPCR) that, when activated by its ligand PGE2, couples to the Gαs protein.[8][9][10]

-

Downstream Signaling: This activation stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8][9] Elevated cAMP then activates downstream effectors like Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac).[5][10][11]

-

Therapeutic Interest: This pathway is implicated in cancer, immunity, and neurodegenerative diseases, making the development of selective EP2 antagonists a significant therapeutic goal.[6][8][12]

The mechanism of a selective EP2 antagonist is fundamentally different from that of CAY10465. An EP2 antagonist would block the PGE2-induced cAMP signaling cascade, whereas CAY10465 activates the unrelated AhR transcription factor pathway.

Experimental Protocol: In Vitro Assessment of CAY10465-Induced Cytotoxicity

A foundational experiment for any new compound is to determine its effect on cell viability. The following protocol provides a validated workflow for assessing the cytotoxicity of CAY10465 using a common luminescence-based cell viability assay.

Objective: To determine the concentration-dependent effect of CAY10465 on the viability of a relevant cell line (e.g., HepG2 human liver cancer cells).

Materials:

-

CAY10465 powder

-

Anhydrous DMSO

-

Appropriate cell line (e.g., HepG2)

-

Cell culture medium and supplements

-

Sterile, opaque-walled 96-well microplates

-

Luminescent cell viability assay kit (e.g., CellTiter-Glo®)

-

Luminometer

Methodology:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of CAY10465 (e.g., 30 mM) in anhydrous DMSO.

-

Create serial dilutions from this stock in cell culture medium to prepare working concentrations. Ensure the final DMSO concentration in the assay wells is non-toxic (typically ≤ 0.5%).[13]

-

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and count the cells.

-

Seed the cells into an opaque-walled 96-well plate at a predetermined optimal density.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Remove the old medium from the wells.

-

Add 100 µL of the prepared CAY10465 working solutions (or vehicle control) to the appropriate wells. Include wells with medium only (no cells) for background measurement.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

Viability Assay:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add the luminescent assay reagent to each well in a volume equal to the culture medium volume (e.g., 100 µL).[13]

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[13]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence (medium-only wells) from all other readings.

-

Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (100% viability).

-

Plot the percentage of cell viability against the log of the CAY10465 concentration to generate a dose-response curve and calculate the IC₅₀ value.

-

Experimental Workflow Diagram

Caption: Workflow for an in vitro cell viability and cytotoxicity assay.

References

-

Prostaglandin EP2 receptor: Novel therapeutic target for human cancers (Review). (2018). Spandidos Publications. [Link]

-

Jiang, J., & Dingledine, R. (2013). Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection. Trends in Pharmacological Sciences. [Link]

-

Marc-Antoine, C., & Tretter, T. (2013). EP2 receptor signaling pathways regulate classical activation of microglia. Journal of Biological Chemistry. [Link]

-

O'Hayre, M., et al. (2017). Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules. Frontiers in Pharmacology. [Link]

-

EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia. (2013). Journal of Biological Chemistry. [Link]

-

Jiang, J., et al. (2021). Potent, selective, water soluble, brain-permeable EP2 receptor antagonist for use in central nervous system disease models. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Development of second generation EP2 antagonists with high selectivity. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]

-

EP2 Antagonists (2011-2021): A Decade's Journey from Discovery to Therapeutics. (2021). ACS Pharmacology & Translational Science. [Link]

-

Discovery of Novel Aminopyrimidines as Selective EP2 Receptor Antagonists. (2022). Journal of Medicinal Chemistry. [Link]

-

Selectivity profiling of the novel EP2 receptor antagonist, PF-04418948, in functional bioassay systems. (2012). British Journal of Pharmacology. [Link]

-

Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. (2022). MDPI. [Link]

-

Assay Guidance Manual. NCBI Bookshelf. [Link]

-

Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Society of Toxicology. [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. CAY 10465 | AhR | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]

- 5. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potent, selective, water soluble, brain-permeable EP2 receptor antagonist for use in central nervous system disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP2 Antagonists (2011-2021): A Decade's Journey from Discovery to Therapeutics. | Semantic Scholar [semanticscholar.org]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 10. EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Novel Aminopyrimidines as Selective EP2 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

CAY10465: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling CAY10465, a Potent and Selective Aryl Hydrocarbon Receptor (AhR) Agonist

In the intricate landscape of cellular signaling and xenobiotic metabolism, the Aryl Hydrocarbon Receptor (AhR) stands as a pivotal ligand-activated transcription factor.[1][2] Its role in mediating toxicological responses to environmental pollutants like dioxins and polycyclic aromatic hydrocarbons is well-documented.[1] However, emerging research continues to unravel its complex involvement in a spectrum of physiological and pathophysiological processes, including immune regulation, cell differentiation, and carcinogenesis, making it a compelling target for therapeutic intervention.[3] CAY10465 (CAS Number: 688348-33-6), a resveratrol analog, has emerged as a critical tool for dissecting the multifaceted functions of AhR.[1] This synthetic stilbene derivative is distinguished by its high potency and selectivity as an AhR agonist, offering researchers a refined instrument for probing the receptor's activities.[1][4][5][6][7] This technical guide provides an in-depth exploration of the core properties of CAY10465, its mechanism of action, and practical guidance for its application in a research setting.

Core Physicochemical and Biological Properties of CAY10465

A thorough understanding of a compound's fundamental characteristics is paramount for its effective application. The key properties of CAY10465 are summarized below.

Physicochemical Data

| Property | Value |

| CAS Number | 688348-33-6[4][5][6][8] |

| Molecular Formula | C15H9Cl2F3[4][5][6][8] |

| Molecular Weight | 317.13 g/mol [4][5][6] |

| Appearance | White to off-white crystalline solid[4][9] |

| Purity | ≥98%[1][2] |

| Canonical SMILES | FC(C1=CC=C(/C=C/C2=CC(Cl)=CC(Cl)=C2)C=C1)(F)F[4][9] |

| InChI Key | ISPYNXGXZRLLHM-OWOJBTEDSA-N[1] |

Biological Activity

| Parameter | Value |

| Target | Aryl Hydrocarbon Receptor (AhR)[4][5][6] |

| Mechanism of Action | Selective Agonist[1][4][5][6][7] |

| Binding Affinity (Ki) | 0.2 nM[1][4][5][6][7] |

| Selectivity | No significant effect on the estrogen receptor (Ki >100,000 nM)[4][5][7] |

Mechanism of Action: The AhR Signaling Cascade

CAY10465 exerts its biological effects by initiating the AhR signaling pathway. This process begins with the passive diffusion of the lipophilic CAY10465 molecule across the cell membrane and into the cytoplasm.

Caption: CAY10465-mediated activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

In its inactive state, AhR resides in the cytoplasm as part of a multi-protein complex. Upon binding of CAY10465, AhR undergoes a conformational change, leading to its dissociation from the complex and translocation into the nucleus. Within the nucleus, the activated AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This heterodimeric complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, thereby modulating their transcription.

A notable downstream effect of AhR activation by CAY10465 has been observed in liver cells. Studies have shown that CAY10465 can reduce the levels of apolipoprotein A-I (apo A-I) in HepG2 cells by inhibiting the synthesis of the protein.[4][7][9] This finding suggests a potential mechanism for the observed association between smoking (which introduces AhR agonists into the body) and lower levels of high-density lipoprotein (HDL) cholesterol.[7]

Experimental Protocols and Practical Considerations

The successful application of CAY10465 in experimental settings hinges on proper handling, storage, and solution preparation.

Solubility and Stock Solution Preparation

CAY10465 is a crystalline solid that is sparingly soluble in aqueous buffers but readily soluble in organic solvents.[2] It is crucial to use fresh, anhydrous solvents to achieve maximum solubility, as hygroscopic (water-absorbing) solvents can significantly reduce the compound's solubility.[4][6][9]

| Solvent | Solubility |

| DMSO | ≥ 100 mg/mL (≥315.33 mM)[4][5][9] |

| Ethanol | ~20-40 mg/mL[1][6][7] |

| DMF | ~30 mg/mL[1][7] |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[1][2] |

Protocol for Preparing a 10 mM Stock Solution in DMSO:

-

Aseptic Technique: Work in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

-

Weighing: Accurately weigh out the desired amount of CAY10465 powder. For 1 mg of CAY10465, you will need 315.33 µL of DMSO to make a 10 mM stock solution (Molecular Weight = 317.13 g/mol ).

-

Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the CAY10465 powder.

-

Mixing: Vortex or sonicate the solution gently until the solid is completely dissolved.[5]

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Storage: Store the aliquoted stock solutions at -20°C or -80°C for long-term stability.[4][5][6]

Storage and Stability

Proper storage is critical to maintain the integrity and activity of CAY10465.

| Condition | Stability |

| Powder at -20°C | ≥ 3 years[4][6] |

| In Solvent at -80°C | ~1-2 years[4][5][6] |

| In Solvent at -20°C | ~1 year[4][9] |

It is not recommended to store aqueous solutions of CAY10465 for more than one day.[2]

In Vitro Assay Workflow: Investigating AhR Activation in Cell Culture

This generalized workflow outlines the key steps for assessing the effect of CAY10465 on target gene expression in a cell line such as HepG2.

Caption: A generalized workflow for studying the effects of CAY10465 on gene expression in vitro.

Detailed Protocol:

-

Cell Culture: Plate HepG2 cells in appropriate culture vessels and allow them to adhere and reach a suitable confluency (typically 70-80%).

-

Compound Preparation: On the day of the experiment, thaw an aliquot of the CAY10465 stock solution. Prepare a series of dilutions in serum-free culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 nM to 100 µM).[4][9] Also, prepare a vehicle control using the same final concentration of DMSO as in the highest CAY10465 treatment group.

-

Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of CAY10465 or the vehicle control.

-

Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) to allow for the transcriptional response to occur.

-

RNA Isolation: Following incubation, wash the cells with PBS and then lyse them using a suitable lysis buffer. Isolate total RNA using a commercially available kit, following the manufacturer's instructions.

-

Gene Expression Analysis: Quantify the expression of target genes (e.g., CYP1A1 as a positive control for AhR activation, and APOA1 for the specific effect) using quantitative real-time PCR (qRT-PCR).

CAY10465 in the Context of Drug Discovery and Development

The journey of a compound from a research tool to a therapeutic agent is long and complex.[10] CAY10465, as a potent AhR agonist, provides a valuable probe for target validation, a critical early step in drug discovery.[10] By elucidating the downstream consequences of AhR activation in various disease models, researchers can build a stronger rationale for or against pursuing AhR as a therapeutic target.

However, the development of AhR-targeted therapies is not without its challenges. The ubiquitous expression of AhR and its involvement in diverse signaling pathways mean that systemic activation could lead to unintended and potentially adverse effects.[3] The historical association of AhR with the toxicity of environmental pollutants necessitates a cautious and nuanced approach. Future drug development efforts may focus on developing tissue-specific AhR modulators or leveraging a deeper understanding of the "pro-ligands" that are metabolized into active AhR ligands in specific microenvironments.[3][11]

Conclusion

CAY10465 is a potent, selective, and well-characterized AhR agonist that serves as an indispensable tool for researchers in toxicology, immunology, and drug discovery. Its high affinity and specificity allow for the precise interrogation of the AhR signaling pathway. This guide has provided a comprehensive overview of its properties, a detailed look at its mechanism of action, and practical protocols for its use in a laboratory setting. By understanding and applying this knowledge, researchers can continue to unravel the complex biology of the Aryl Hydrocarbon Receptor and explore its potential as a therapeutic target.

References

-

DC Chemicals. CAY10465 Datasheet. [Link]

-

GlpBio. CAY10465 | Cas# 688348-33-6. [Link]

-

MDPI. Current Therapeutic Landscape and Safety Roadmap for Targeting the Aryl Hydrocarbon Receptor in Inflammatory Gastrointestinal Indications. [Link]

-

PubMed Central. Principles of early drug discovery. [Link]

-

Hypha Discovery Blogs. AhR activators - friend or foe?. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CAY 10465 | AhR | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. 美国GlpBio - CAY10465 | Cas# 688348-33-6 [glpbio.cn]

- 8. CAY10465 Datasheet DC Chemicals [dcchemicals.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hyphadiscovery.com [hyphadiscovery.com]

CAY10465: A Technical Guide for the Potent and Selective Aryl Hydrocarbon Receptor (AhR) Agonist

Abstract

This technical guide provides an in-depth exploration of CAY10465, a stilbene-based synthetic compound and analog of resveratrol. Initially mischaracterized in some contexts, CAY10465 is not a sirtuin (SIRT1) modulator but a potent and highly selective agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor pivotal in toxicology, immunology, and developmental biology.[1][2][3][4][5] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the mechanism of action, physicochemical properties, and robust experimental protocols for the effective application of CAY10465 in a research setting. We will elucidate the canonical AhR signaling pathway, provide step-by-step methodologies for characterizing the compound's activity, and discuss its application as a selective AhR modulator (SAhRM) to probe complex biological systems.

Introduction: Clarifying the Identity and Mechanism of CAY10465

The study of cellular signaling pathways relies on precise molecular tools. CAY10465 has emerged as one such tool, though its primary target has been a source of confusion. CAY10465 is a synthetic analog of resveratrol, a naturally occurring polyphenol known for its complex pharmacology.[2][6] While resveratrol has been linked to a multitude of targets, including sirtuins, it also exhibits activity as an AhR antagonist.[6][7][8][9] CAY10465, however, was specifically synthesized and characterized as a potent and selective agonist of the Aryl Hydrocarbon Receptor (AhR), with a high binding affinity (Ki) of 0.2 nM.[1][2][3][4] Conversely, it displays no significant activity at the estrogen receptor, underscoring its selectivity.[1][2][4]

The AhR is a transcription factor that acts as a sensor for a wide array of small molecules, including environmental toxins like dioxins, dietary compounds, and endogenous metabolites.[10][11] Its activation initiates a signaling cascade that regulates the expression of a host of genes, most notably the cytochrome P450 family 1 (CYP1) enzymes involved in xenobiotic metabolism.[1][12][13] The ability of compounds like CAY10465 to selectively activate this pathway makes them invaluable for:

-

Toxicological Studies: Investigating the mechanisms of toxicity for environmental pollutants.[10][14][15]

-

Immunology Research: Probing the role of AhR in modulating immune responses, including the differentiation of T-cells.[2][16][17]

-

Drug Development: Characterizing drug-drug interactions and exploring the therapeutic potential of Selective AhR Modulators (SAhRMs).[18][19][20]

This guide will focus exclusively on the validated activity of CAY10465 as an AhR agonist, providing the foundational knowledge and practical protocols to leverage its capabilities in research.

Physicochemical Properties and Handling of CAY10465

Proper handling and storage are paramount for ensuring the integrity and activity of CAY10465. The compound is a crystalline solid and should be stored under specified conditions to maintain stability.

Table 1: Physicochemical and Handling Data for CAY10465

| Parameter | Value | Reference(s) |

| Formal Name | 1,3-dichloro-5-[(1E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-benzene | [2] |

| CAS Number | 688348-33-6 | [1][2] |

| Molecular Formula | C₁₅H₉Cl₂F₃ | [1][2] |

| Formula Weight | 317.1 g/mol | [1][2] |

| Purity | ≥98% | [2] |

| Storage | Powder: -20°C (stable for ≥ 4 years) | [1][2] |

| Shipping | Room temperature (continental US) | [2] |

| Solubility (DMSO) | ≥100 mg/mL (≥315.33 mM) | [1][4][8] |

| Solubility (DMF) | 30 mg/mL | [2][21] |

| Solubility (Ethanol) | 20 mg/mL | [2][21] |

Expert Insight: Preparing Stock Solutions The high solubility of CAY10465 in dimethyl sulfoxide (DMSO) makes it the preferred solvent for creating high-concentration stock solutions (e.g., 10 mM to 100 mM).

-

Causality: Using a high-concentration stock minimizes the final concentration of DMSO in your cell culture media, which is crucial as DMSO can have off-target effects at concentrations typically above 0.5%.

-

Protocol Validation: Always use fresh, anhydrous-grade DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of hydrophobic compounds.[4][22] After dissolving, aliquot the stock solution into single-use volumes and store at -80°C to prevent degradation from repeated freeze-thaw cycles.

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Understanding the mechanism of CAY10465 requires a firm grasp of the canonical AhR signaling pathway. In its inactive state, AhR resides in the cytoplasm, stabilized by a chaperone protein complex that includes heat shock protein 90 (Hsp90), AhR-interacting protein (AIP, also known as XAP2), and p23.[1][23]

The activation cascade proceeds as follows:

-

Ligand Binding: CAY10465, being lipophilic, passively diffuses across the cell membrane and binds to the PAS-B domain of the AhR.[23]

-

Conformational Change & Nuclear Translocation: Ligand binding induces a conformational change, causing the release of the chaperone proteins. This exposes a nuclear localization signal (NLS) on the AhR, facilitating its translocation into the nucleus.[1][23]

-

Heterodimerization: Inside the nucleus, AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT).[1][12][23]

-

DNA Binding & Gene Transcription: The AhR-ARNT complex is an active transcription factor. It binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) located in the promoter regions of target genes.[1][3][23] This binding recruits co-activators and initiates the transcription of the "AhR gene battery," which includes CYP1A1, CYP1A2, CYP1B1, and other phase I and phase II metabolizing enzymes.[1][13]

Caption: The canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Core Methodologies for Studying CAY10465

To characterize the activity of CAY10465, a series of well-controlled in vitro assays are required. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Cell Line Selection and Culture

-

Rationale: The choice of cell line is critical and depends on the research question.

-

Hepa-1c1c7 (Mouse Hepatoma): A classic cell line for studying AhR signaling with high expression of AhR and robust induction of CYP1A1.

-

HepG2 (Human Hepatoma): Commonly used for human-relevant toxicology and drug metabolism studies.[4]

-

H4IIE (Rat Hepatoma): Often used in bioassays for dioxin-like compounds, such as the EROD assay.[24]

-

-

Standard Culture: Cells should be maintained in the recommended medium (e.g., DMEM or MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.

-

Trustworthiness: Regularly test for mycoplasma contamination. Use cells within a consistent and low passage number range to ensure reproducible responses.

Protocol: In Vitro AhR Reporter Gene Assay

This assay provides a quantitative measure of the potency (EC₅₀) of CAY10465 in activating the AhR transcriptional complex. It utilizes a cell line stably or transiently transfected with a plasmid containing an XRE-driven promoter linked to a reporter gene, typically luciferase.[4][25][26]

Materials:

-

AhR reporter cell line (e.g., HepG2-XRE-Luciferase)

-

White, opaque 96-well cell culture plates

-

CAY10465

-

TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) as a positive control

-

DMSO (Vehicle)

-

Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)

-

Luminometer plate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed the reporter cells into a white, opaque 96-well plate at a density that will result in 80-90% confluency at the end of the experiment (e.g., 10,000 - 20,000 cells/well). Allow cells to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of CAY10465 in culture medium. A typical concentration range would be 10 µM down to 1 pM. Also prepare a serial dilution of the positive control TCDD (e.g., 10 nM to 0.1 pM) and a vehicle control (medium with the highest percentage of DMSO used, typically <0.1%).

-

Cell Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of the prepared compound dilutions.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Expert Insight: A 24-hour incubation is typically sufficient for maximal reporter gene expression. Shorter or longer times can be tested during assay optimization.

-

-

Luciferase Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL).

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the average background signal from the vehicle control wells.

-

Normalize the data by setting the maximal TCDD response as 100% activation.

-

Plot the Relative Light Units (RLU) against the log of the CAY10465 concentration and fit the data to a four-parameter logistic curve to determine the EC₅₀ value.

-

Protocol: Target Gene Expression Analysis by qRT-PCR

This protocol directly measures the transcriptional upregulation of a primary AhR target gene, such as CYP1A1, providing a direct confirmation of pathway activation.

Materials:

-

Selected cell line (e.g., HepG2)

-

6-well or 12-well cell culture plates

-

CAY10465, positive control (TCDD), vehicle control (DMSO)

-

RNA extraction kit (e.g., RNeasy Kit)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for CYP1A1 and a housekeeping gene (GAPDH or ACTB)

-

Real-Time PCR System

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with CAY10465 (e.g., at its EC₅₀ and 10x EC₅₀), a positive control (e.g., 1 nM TCDD), and a vehicle control for a defined period (e.g., 6, 12, or 24 hours).

-

Expert Insight: A time-course experiment is valuable. mRNA expression often peaks earlier than protein activity, typically between 6 and 24 hours.

-

-

RNA Extraction: Lyse the cells directly in the wells and extract total RNA using a column-based kit, following the manufacturer's protocol. Quantify the RNA concentration and assess its purity (A260/A280 ratio).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit.

-

Quantitative PCR (qPCR): Set up the qPCR reactions in triplicate for each sample, using primers for CYP1A1 and the chosen housekeeping gene.

-

Data Analysis:

-

Calculate the cycle threshold (Ct) values for each gene.

-

Determine the ΔCt by subtracting the housekeeping gene Ct from the target gene Ct (ΔCt = CtCYP1A1 - CtGAPDH).

-

Calculate the ΔΔCt by subtracting the vehicle control ΔCt from the treated sample ΔCt (ΔΔCt = ΔCtTreated - ΔCtVehicle).

-

The fold change in gene expression is calculated as 2-ΔΔCt.

-

Sources

- 1. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. researchgate.net [researchgate.net]

- 6. Resveratrol has antagonist activity on the aryl hydrocarbon receptor: implications for prevention of dioxin toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of aryl hydrocarbon receptor-dependent transcription by resveratrol or kaempferol is independent of estrogen receptor α expression in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Resveratrol, a natural aryl hydrocarbon receptor antagonist, protects lung from DNA damage and apoptosis caused by benzo[a]pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of Resveratrol on Indoxyl Sulfate-Induced Endothelial Hyperpermeability via Aryl Hydrocarbon Receptor (AHR)/Src-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Heavy metals, oxidative stress, and the role of AhR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. Functions of the aryl hydrocarbon receptor (AHR) beyond the canonical AHR/ARNT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. The aryl hydrocarbon receptor: a predominant mediator for the toxicity of emerging dioxin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Aryl hydrocarbon receptor activation ameliorates experimental colitis by modulating the tolerogenic dendritic and regulatory T cell formation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. What are AHR modulators and how do they work? [synapse.patsnap.com]

- 20. mdpi.com [mdpi.com]

- 21. An Integrated Genomic Analysis of Aryl Hydrocarbon Receptor-Mediated Inhibition of B-Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Gene Set - AHR [maayanlab.cloud]

- 23. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. cdn.caymanchem.com [cdn.caymanchem.com]

- 26. indigobiosciences.com [indigobiosciences.com]

Understanding the aryl hydrocarbon receptor (AhR) pathway.

An In-Depth Technical Guide to the Aryl Hydrocarbon Receptor (AhR) Pathway for Researchers and Drug Development Professionals

Abstract

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that has evolved from a sensor of environmental xenobiotics to a crucial regulator of diverse physiological and pathological processes.[1][2] Initially characterized as the "dioxin receptor" responsible for mediating the toxicity of pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AhR is now recognized for its integral roles in immune modulation, cell cycle control, development, and gut homeostasis.[2][3] Its activation by a vast array of exogenous and endogenous ligands makes it a critical interface between environmental stimuli and cellular responses.[4][5] This guide provides a comprehensive overview of the AhR signaling pathway, its diverse functions, and key methodologies for its investigation, offering field-proven insights for researchers and drug development professionals aiming to understand and target this multifaceted receptor.

The Canonical AhR Signaling Pathway: A Molecular Walkthrough

The most well-characterized mechanism of AhR action is the canonical, or genomic, pathway. This pathway describes how ligand binding in the cytoplasm culminates in the transcriptional regulation of target genes in the nucleus.

1.1. The Inactive Cytosolic Complex In its unliganded, quiescent state, the AhR resides in the cytoplasm. It is not a solitary protein but is part of a multiprotein chaperone complex designed to maintain its conformation and prevent its premature nuclear translocation.[2][6] This complex minimally includes a dimer of Heat Shock Protein 90 (Hsp90), the co-chaperone p23, and the AhR-Interacting Protein (AIP), also known as XAP2.[1][2][7] The protein tyrosine kinase c-Src has also been observed as a component of this complex in several cell types.[6][8] This chaperoning is critical; it holds the AhR in a state that is receptive to ligand binding.[6]

1.2. Ligand Binding, Conformational Change, and Nuclear Import The AhR pathway is initiated by the binding of a suitable ligand. Ligands are typically small, hydrophobic molecules that can diffuse across the cell membrane. Upon binding to the AhR's Per-Arnt-Sim (PAS) B domain, the receptor undergoes a significant conformational change.[6] This transformation exposes a nuclear localization sequence (NLS), triggering the dissociation of the chaperone proteins and the import of the ligand-AhR complex into the nucleus through the nuclear pore.[7][9]

1.3. Dimerization with ARNT and DNA Binding Once inside the nucleus, the activated AhR forms a heterodimer with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also a member of the bHLH-PAS family.[1][7] This AhR/ARNT heterodimer is the transcriptionally active unit. It functions as a transcription factor by binding to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) located in the promoter regions of target genes.[6][7] The core consensus sequence of a DRE is 5'-GCGTG-3'.

1.4. Transcriptional Activation and Negative Feedback Binding of the AhR/ARNT complex to DREs initiates the recruitment of co-activators (such as CBP/p300 and SRC-1) and the general transcriptional machinery, leading to the expression of downstream target genes.[6][10]

A crucial aspect of this pathway is its self-regulation through negative feedback. One of the key genes induced by AhR is the AhR Repressor (AhRR).[2][6] AhRR competes with AhR for binding to ARNT. The resulting AhRR/ARNT dimer can bind to DREs but acts as a transcriptional repressor, thereby dampening the AhR signal.[6] Furthermore, after initiating transcription, the AhR protein is targeted for proteasomal degradation, providing another mechanism to terminate the signal and maintain cellular homeostasis.[6][9]

AhR Ligands: A Diverse Chemical Universe

The AhR is highly promiscuous, binding to a wide variety of structurally diverse compounds. These ligands can be broadly categorized as exogenous (originating from outside the body) and endogenous (produced within the body).[3][4][5] This diversity is central to the receptor's dual role in toxicology and physiology.[5]

| Ligand Class | Sub-Class | Examples | Primary Source/Origin | Key Roles/Effects | References |

| Exogenous | Polycyclic Aromatic Hydrocarbons (PAHs) | Benzo[a]pyrene (BaP) | Incomplete combustion (e.g., cigarette smoke, engine exhaust) | Procarcinogen activation, toxicity | [1] |

| Halogenated Aromatic Hydrocarbons (HAHs) | 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Industrial byproducts, environmental pollutants | Potent AhR activator, prototype for dioxin toxicity | [1][11] | |

| Natural Products / Dietary | Indole-3-carbinol (I3C), Flavonoids (e.g., Quercetin), Resveratrol | Cruciferous vegetables, fruits, red wine | Modulation of xenobiotic metabolism, potential health benefits | [1][6][11] | |

| Endogenous | Tryptophan Metabolites | Kynurenine, FICZ (6-formylindolo[3,2-b]carbazole) | Tryptophan catabolism (e.g., by IDO1 enzyme), UV exposure | Immune regulation, cell differentiation | [11][12] |

| Arachidonic Acid Metabolites | Prostaglandins, Lipoxin A4 | Eicosanoid pathways | Inflammation, vascular development | [11][13][14] | |

| Other | Bilirubin, Indirubin | Heme degradation, indigo dye precursor | Physiological regulation | [11][13] | |

| Microbiota-Derived | Indole Derivatives | Indole-3-acetic acid (IAA), Indole-3-propionic acid (IPA) | Bacterial metabolism of tryptophan in the gut | Gut barrier integrity, immune homeostasis | [2][9] |

Physiological and Pathophysiological Roles

While initially defined by its toxicological relevance, the discovery of endogenous ligands has revealed that AhR signaling is indispensable for normal physiology.[5]

-

Xenobiotic Metabolism: The classic role of AhR is the induction of an "AhR gene battery" comprising Phase I (e.g., CYP1A1, CYP1A2, CYP1B1) and Phase II (e.g., UGT1A2, GSTA1) metabolizing enzymes.[1][2][10] This system serves to detoxify and eliminate foreign chemicals.[1][6] However, this same process can bioactivate procarcinogens, like benzo[a]pyrene, into their ultimate carcinogenic forms, highlighting AhR's double-edged nature.[1][15]

-

Immune Regulation: The AhR is a critical checkpoint in the immune system, particularly in maintaining the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Tregs).[1][16] AhR activation, especially by endogenous ligands like kynurenine, is often immunosuppressive and can promote immune evasion in the tumor microenvironment.[12][16][17] This makes AhR a compelling target for cancer immunotherapy.[16][18]

-

Development: AhR plays a role in the development of various tissues, including the brain and vasculature.[11][13] The adverse effects of dioxin exposure on development underscore the importance of tightly regulated AhR signaling during these critical windows.[11]

-

Cancer: The role of AhR in cancer is complex and context-dependent. In some cancers, AhR is constitutively active and promotes proliferation and survival.[17] In others, it can act as a tumor suppressor.[19] This duality is influenced by the specific ligand, cell type, and tumor microenvironment.[20]

-

Non-Canonical Signaling: Beyond the classic genomic pathway, AhR can engage in non-canonical signaling. This includes ARNT-independent actions and crosstalk with other major signaling pathways like NF-κB and the Estrogen Receptor (ER), further expanding its regulatory influence.[8][10]

Methodologies for Studying the AhR Pathway

Investigating the AhR pathway requires a multi-faceted approach, from screening for ligands to identifying DNA binding sites and measuring downstream gene expression. The following protocols are foundational for researchers in this field.

AhR Reporter Gene Assay

Principle & Rationale: This is the workhorse assay for high-throughput screening of compounds to identify AhR agonists or antagonists. It utilizes a cell line (e.g., human HepG2 or mouse Hepa1c1c7) that has been stably transfected with a reporter gene (commonly firefly luciferase) under the control of a promoter containing multiple DREs.[21][22] When an active ligand binds to the endogenous AhR and activates the canonical pathway, the AhR/ARNT complex binds to the DREs and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a substrate is directly proportional to the level of AhR activation, providing a sensitive and quantitative readout.[22][23][24]

Detailed Step-by-Step Protocol:

-

Cell Plating (Day 1):

-

Culture AhR-responsive reporter cells (e.g., INDIGO Biosciences Cat# IB05001) according to the supplier's instructions.

-

Harvest cells and resuspend them in the provided Compound Screening Medium (CSM) at the recommended density.

-

Dispense 200 µL of the cell suspension into each well of a white, clear-bottom 96-well assay plate.[23][24]

-

Causality: Using a white plate minimizes well-to-well crosstalk during the luminescence reading, ensuring signal integrity.

-

-

Pre-incubation (Day 1):

-

Preparation of Treatment Media (Day 1):

-

Prepare serial dilutions of your test compounds and a reference agonist (e.g., MeBio or TCDD) in CSM. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 0.4% to avoid toxicity.[24]

-

For antagonist screening, co-treat with a fixed concentration of an agonist (typically at its EC₈₀).

-

-

Cell Treatment (Day 1):

-

After the pre-incubation, carefully discard the culture medium from all wells.

-

Immediately add 200 µL of the prepared treatment media to the corresponding wells.[24]

-

Return the plate to the incubator for 22-24 hours.

-

Causality: This incubation period is optimal for allowing sufficient time for ligand binding, nuclear translocation, transcription, translation of the luciferase reporter, and accumulation of the enzyme to a detectable level.

-

-

Lysis and Luminescence Reading (Day 2):

-

Remove the plate from the incubator. Discard the treatment media.

-

Add the volume of Luciferase Detection Reagent specified by the manufacturer (e.g., Promega Luciferase Assay System) to each well. This reagent contains both the cell lysis buffer and the luciferase substrate.[23]

-

Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

-

Measure the luminescence (Relative Light Units, RLU) using a plate-reading luminometer.[23][24]

-

-

Data Analysis:

-

Plot the RLU values against the log of the compound concentration.

-

For agonists, fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal effect).

-

For antagonists, determine the IC₅₀ (concentration for 50% inhibition of the agonist response).

-

Chromatin Immunoprecipitation (ChIP)

Principle & Rationale: ChIP is a powerful technique used to identify the specific genomic regions where a protein of interest, in this case AhR, is bound.[25][26] The protocol involves chemically cross-linking proteins to DNA within intact cells, shearing the chromatin, and then using a specific antibody to immunoprecipitate the AhR-DNA complexes. After reversing the cross-links, the enriched DNA is purified and can be analyzed by qPCR (ChIP-qPCR) to quantify binding at a specific gene promoter (like CYP1A1) or by next-generation sequencing (ChIP-Seq) for genome-wide mapping of binding sites.[26][27]

Detailed Step-by-Step Protocol:

-

Cell Treatment and Cross-linking:

-

Culture cells (e.g., MCF-7 or HepG2) to ~80-90% confluency. Treat with an AhR agonist (e.g., 10 nM TCDD) or vehicle control for a time sufficient to induce maximal DNA binding (e.g., 90 minutes).

-

Add formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle shaking.[25][28]

-

Causality: Formaldehyde creates covalent bonds between proteins and DNA that are in close proximity, effectively "trapping" the AhR on its target sites.

-

Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.[25] Glycine reacts with excess formaldehyde, stopping the cross-linking process.

-

-

Cell Lysis and Chromatin Shearing:

-

Wash cells twice with ice-cold PBS. Scrape cells and collect by centrifugation.

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Shear the chromatin into fragments of 200-1000 bp. Sonication is the most common method and requires careful optimization for each cell type and instrument.[27][28]

-

Causality: Shearing is critical for resolution. Fragments that are too large will lead to imprecise mapping of binding sites, while fragments that are too small may not be efficiently immunoprecipitated.

-

-

Immunoprecipitation:

-

Centrifuge the sonicated lysate to pellet debris. Take a small aliquot of the supernatant as the "Input" control.

-

Incubate the remaining chromatin overnight at 4°C with rotation with a ChIP-grade anti-AhR antibody. A parallel sample with a non-specific IgG antibody should be included as a negative control.

-

Causality: The specific antibody will bind only to the AhR protein within the cross-linked complexes. The IgG control is essential to account for non-specific binding of chromatin to the antibody or beads.

-

-

Capture, Wash, and Elution:

-

Add Protein A/G magnetic beads to each sample and incubate for 2-4 hours to capture the antibody-protein-DNA complexes.[28]

-

Wash the beads multiple times with a series of stringent wash buffers to remove non-specifically bound chromatin.

-

Elute the complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

-

-

Reverse Cross-links and DNA Purification:

-

Reverse the formaldehyde cross-links by incubating the eluted samples and the "Input" control at 65°C for several hours or overnight, typically in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a silica-based column purification kit.

-

-

Analysis:

-

ChIP-qPCR: Use primers designed to amplify a known DRE-containing region in a target gene promoter (e.g., CYP1A1) and a negative control region (a gene desert). Quantify the amount of amplified DNA in the AhR-IP, IgG-IP, and Input samples. Results are typically expressed as "percent input" or "fold enrichment" over the IgG control.

-

ChIP-Seq: Prepare a sequencing library from the purified DNA and perform next-generation sequencing to identify AhR binding sites across the entire genome.

-

Implications for Drug Development

The central role of the AhR in immunity and cancer has made it an attractive therapeutic target.[8][29]

-

Oncology: In the tumor microenvironment, the tryptophan-catabolizing enzyme IDO1 produces kynurenine, an endogenous AhR ligand that promotes an immunosuppressive state by activating AhR in T cells and dendritic cells.[12][17] Therefore, developing AhR antagonists is a promising strategy to block this immunosuppressive pathway and enhance anti-tumor immunity, potentially synergizing with checkpoint inhibitors.[12][18]

-

Autoimmune and Inflammatory Diseases: Conversely, selective AhR agonists are being explored for the treatment of autoimmune diseases like multiple sclerosis and inflammatory bowel disease.[29] Activation of AhR can promote the differentiation of regulatory T cells and the production of anti-inflammatory cytokines, helping to resolve inflammation.[1][29]

-

Drug Metabolism Interactions: For any new chemical entity, assessing its potential to activate the AhR is a critical part of preclinical safety and toxicology screening. Unintended AhR activation can lead to adverse drug-drug interactions by inducing CYP1A enzymes, which can alter the metabolism and clearance of co-administered drugs.[15][30][31] Reporter gene assays are routinely used for this purpose.[21]

Conclusion and Future Directions

The aryl hydrocarbon receptor pathway is a sophisticated environmental sensing and signaling system with profound implications for human health and disease. What was once viewed solely through the lens of toxicology is now appreciated as a master regulator of immunity, development, and cellular homeostasis. For drug developers, the AhR presents a wealth of opportunities, from novel immunotherapies to the management of inflammatory diseases. Future research will continue to unravel the complexities of ligand-specific signaling, the nuances of non-canonical pathways, and the tissue-specific functions of the AhR, paving the way for the development of highly selective and effective AhR modulators. A thorough understanding of the core mechanisms and the robust experimental tools described in this guide is essential for any scientist seeking to navigate and exploit this fascinating pathway.

References

- Stejskalova, L., Dvorak, Z., & Pavek, P. (2011). Endogenous and Exogenous Ligands of Aryl Hydrocarbon Receptor: Current State of Art. Current Drug Metabolism, 12(2), 198-212.

- Stejskalova, L., Dvorak, Z., & Pavek, P. (2011). Endogenous and exogenous ligands of aryl hydrocarbon receptor: current state of art. Current Drug Metabolism, 12(2), 198-212.

-

Wikipedia. (n.d.). Aryl hydrocarbon receptor. Wikipedia. [Link]

-

Stejskalova, L., Dvorak, Z., & Pavek, P. (2011). Endogenous and exogenous ligands of aryl hydrocarbon receptor: current state of art. PubMed. [Link]

-

Bradshaw, T. D., & Bell, D. R. (2009). Relevance of the aryl hydrocarbon receptor (AhR) for clinical toxicology. Clinical Toxicology, 47(7), 627-635. [Link]

-

Stejskalova, L., Dvorak, Z., & Pavek, P. (2011). Endogenous and Exogenous Ligands of Aryl Hydrocarbon Receptor: Current State of Art. Current Drug Metabolism, 12(2), 198-212. [Link]

-

Bradshaw, T. D., & Bell, D. R. (2009). Relevance of the aryl hydrocarbon receptor (AhR) for clinical toxicology. Taylor & Francis Online. [Link]

-

Trikha, P., & Lee, D. A. (2020). The role of AhR in transcriptional regulation of immune cell development and function. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1873(1), 188335. [Link]

-

Stejskalova, L., Dvorak, Z., & Pavek, P. (2011). Endogenous and Exogenous Ligands of Aryl Hydrocarbon Receptor: Current State of Art. Ingenta Connect. [Link]

-

ResearchGate. (n.d.). Mechanism of the aryl hydrocarbon receptor activation. [Link]

-

ResearchGate. (n.d.). Mechanism of activation of the aryl hydrocarbon receptor (AhR). [Link]

-

Barouki, R., Aggerbeck, M., Aggerbeck, L., & Coumoul, X. (2018). AhR signaling pathways and regulatory functions. Biochimie, 152, 1-10. [Link]

-

Esser, C., & Rannug, A. (2015). Functions of the aryl hydrocarbon receptor (AHR) beyond the canonical AHR/ARNT signaling pathway. Environmental Health Perspectives, 123(11), 1123-1129. [Link]

-

Kou, J., & Dai, J. (2021). Aryl Hydrocarbon Receptor: Its Roles in Physiology. International Journal of Molecular Sciences, 22(11), 5827. [Link]

-

INDIGO Biosciences. (n.d.). Rat Aryl Hydrocarbon Receptor (rAhR) Reporter Assay System. [Link]

-

ResearchGate. (n.d.). Aryl Hydrocarbon Receptor: Its Roles in Physiology | Request PDF. [Link]

-

Sustainability Area. (n.d.). AhR Pathway Activation. [Link]

-

INDIGO Biosciences. (n.d.). Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System. [Link]

-

Ramadoss, P., Marcus, C., & Perdew, G. H. (2005). Role of the aryl hydrocarbon receptor in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 1(1), 9-21. [Link]

-

Neamah, W. H., Singh, N. P., Alghetaa, H., Nagarkatti, P. S., & Nagarkatti, M. (2021). The Aryl Hydrocarbon Receptor: Impact on the Tumor Immune Microenvironment and Modulation as a Potential Therapy. Cancers, 13(16), 4136. [Link]

-

Wang, Z., Cella, M., & Colonna, M. (2019). The Aryl Hydrocarbon Receptor and Tumor Immunity. Frontiers in Immunology, 10, 1073. [Link]

-

Sherr, D. H., & Quintana, F. J. (2020). The Two Faces of the Aryl Hydrocarbon Receptor: Cancer and Autoimmunity. Frontiers in Immunology, 11, 133. [Link]

-

Penn State University. (n.d.). Role of the aryl hydrocarbon receptor in drug metabolism. Penn State Research Database. [Link]

-

Sherr, D. H., et al. (2018). Abstract LB-128: The aryl hydrocarbon receptor as driver of cancer immunity. Cancer Research, 78(13 Supplement), LB-128. [Link]

-

ResearchGate. (n.d.). Role of the aryl hydrocarbon receptor in drug metabolism. [Link]

-

Springer Nature Experiments. (n.d.). Cytochrome P450 Gene Regulation: Reporter Assays to Assess Aryl Hydrocarbon Receptor (HLHE76, AhR) Activation and Antagonism. [Link]

-

Wu, W., et al. (2019). Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy (Review). Molecular Medicine Reports, 20(6), 4939-4948. [Link]

-

Denison, M. S., et al. (2011). Cell-Based Assays for Identification of Aryl Hydrocarbon (Ah) Receptor Activators. eScholarship.org. [Link]

-

Synapse. (2024). What are AHR agonists and how do you quickly get the latest development progress? [Link]

-

Creative Biolabs. (n.d.). Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service. [Link]

-

ResearchGate. (n.d.). Experimental protocol and mechanism of action of the AhR in colon cancer. [Link]

-

QIAGEN. (n.d.). Aryl Hydrocarbon Receptor Signaling. GeneGlobe. [Link]

-

Creative Diagnostics. (n.d.). Chromatin Immunoprecipitation (ChIP) Protocol. [Link]

-

Leonard, M. (2016). The Aryl Hydrocarbon Receptor. YouTube. [Link]

-

Garber, M., et al. (2012). A high throughput Chromatin ImmunoPrecipitation approach reveals principles of dynamic gene regulation in mammals. Molecular Cell, 47(5), 810-822. [Link]

-

Sane, R., et al. (2019). Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis. International Journal of Molecular Sciences, 20(24), 6296. [Link]

-

Sherr, D. (2018). Tracking AHR Regulatory Circuit in Cancer with AHR Inhibitors, CRISPR/Cas9 Knockdown & Other Tricks. YouTube. [Link]

-

ResearchGate. (n.d.). A Chromatin Immunoprecipitation (ChIP) protocol for use in whole human adipose tissue. [Link]

-

Inatsu, Y., et al. (2011). Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay. Journal of Food Protection, 74(4), 649-655. [Link]

Sources

- 1. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 2. Aryl Hydrocarbon Receptor: Its Roles in Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. [PDF] Endogenous and exogenous ligands of aryl hydrocarbon receptor: current state of art. | Semantic Scholar [semanticscholar.org]

- 5. Endogenous and exogenous ligands of aryl hydrocarbon receptor: current state of art - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Functions of the aryl hydrocarbon receptor (AHR) beyond the canonical AHR/ARNT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Relevance of the aryl hydrocarbon receptor (AhR) for clinical toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. Role of the aryl hydrocarbon receptor in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The role of AhR in transcriptional regulation of immune cell development and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Aryl Hydrocarbon Receptor and Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | The Two Faces of the Aryl Hydrocarbon Receptor: Cancer and Autoimmunity [frontiersin.org]

- 21. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Aryl Hydrocarbon Receptor (HLHE76, AhR) Activation and Antagonism | Springer Nature Experiments [experiments.springernature.com]

- 22. escholarship.org [escholarship.org]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

- 24. indigobiosciences.com [indigobiosciences.com]

- 25. creative-diagnostics.com [creative-diagnostics.com]

- 26. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 27. pan.stanford.edu [pan.stanford.edu]

- 28. A high throughput Chromatin ImmunoPrecipitation approach reveals principles of dynamic gene regulation in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 29. What are AHR agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 30. pure.psu.edu [pure.psu.edu]

- 31. researchgate.net [researchgate.net]

CAY10465: A Researcher's Comprehensive Guide to Procurement and Application

This in-depth technical guide serves as an essential resource for researchers, scientists, and drug development professionals interested in CAY10465. It provides a comprehensive overview of this potent and selective aryl hydrocarbon receptor (AhR) agonist, including detailed purchasing information, its mechanism of action, and a validated experimental protocol for its use in cell-based assays.

Introduction to CAY10465: A Potent Modulator of the Aryl Hydrocarbon Receptor

CAY10465 is a resveratrol-based synthetic compound that acts as a high-affinity agonist for the aryl hydrocarbon receptor (AhR), with a reported Ki (inhibition constant) of 0.2 nM.[1][2][3][4][5] Its high selectivity for AhR over other receptors, such as the estrogen receptor (Ki >100,000 nM), makes it a valuable tool for studying AhR-mediated signaling pathways.[2][3][4][5] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, immune responses, and cell differentiation.[6][7][8][9][10]

The molecular formula for CAY10465 is C15H9Cl2F3, and its molecular weight is 317.13 g/mol .[1] It is typically supplied as a solid that is soluble in organic solvents such as DMSO and ethanol.[1]

Supplier and Purchasing Information for CAY10465

For researchers planning to incorporate CAY10465 into their studies, a variety of reputable suppliers offer this compound. The following table provides a comparative overview of purchasing information from prominent vendors. Please note that pricing and availability are subject to change and should be verified on the respective supplier's website.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| Cayman Chemical | 10006546 | ≥98% | 1 mg, 5 mg, 10 mg, 50 mg | Contact for pricing |

| Selleck Chemicals | S0154 | 99.91% | 5 mg, 25 mg, 50 mg, 100 mg | ~$91 for 5mg |

| MedChemExpress | HY-112627 | 98.30% | 10 mg, 50 mg, 100 mg | Contact for pricing |

| TargetMol | T4607 | 98.80% | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg | $30 for 1mg |

Mechanism of Action: The Aryl Hydrocarbon Receptor Signaling Pathway

CAY10465 exerts its biological effects by activating the aryl hydrocarbon receptor (AhR) signaling pathway. In its inactive state, the AhR resides in the cytoplasm as part of a protein complex.[8] Upon binding of a ligand such as CAY10465, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT).[8][10] This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, leading to the transcription of genes involved in various cellular processes.[8][11]

Experimental Protocol: Investigating the Effect of CAY10465 on Apolipoprotein A-I Expression in HepG2 Cells

This protocol is based on a study investigating the effect of AhR agonists on apolipoprotein A-I (apoA-I) expression in the human hepatoma cell line, HepG2.[11] ApoA-I is the major protein component of high-density lipoprotein (HDL) and plays a critical role in reverse cholesterol transport.

Materials

-

CAY10465 (from a reputable supplier)

-

HepG2 cells (e.g., ATCC HB-8065)

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

DMSO (cell culture grade)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

Multi-well cell culture plates (e.g., 24-well or 96-well)

-

Equipment for cell culture (incubator, biosafety cabinet, centrifuge)

-

Reagents and equipment for downstream analysis (e.g., ELISA for apoA-I protein quantification, qRT-PCR for mRNA analysis)

Step-by-Step Methodology

-

Preparation of CAY10465 Stock Solution:

-

Dissolve CAY10465 powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

-

-

Cell Culture:

-

Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency.

-

-

Cell Seeding:

-

Trypsinize the HepG2 cells and resuspend them in fresh culture medium.

-

Perform a cell count and seed the cells into multi-well plates at a predetermined density (e.g., 1 x 10^5 cells/well for a 24-well plate).

-

Allow the cells to adhere and grow for 24 hours before treatment.

-

-

Treatment with CAY10465:

-

Prepare a series of dilutions of the CAY10465 stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest CAY10465 concentration).

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of CAY10465.

-

-

Incubation:

-

Incubate the treated cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

Sample Collection and Analysis:

-

For protein analysis (secreted apoA-I): Collect the cell culture supernatant.

-

For protein analysis (intracellular apoA-I): Wash the cells with PBS and lyse them using an appropriate lysis buffer.

-

For mRNA analysis: Wash the cells with PBS and extract total RNA using a suitable kit.

-

Quantify apoA-I protein levels using an ELISA kit or perform Western blotting.

-

Analyze apoA-I mRNA expression levels using qRT-PCR.

-

Conclusion

CAY10465 is a powerful and selective tool for investigating the diverse roles of the aryl hydrocarbon receptor. This guide provides researchers with the necessary information to procure this compound and design well-controlled experiments to elucidate its effects on cellular signaling and gene expression. By following the provided protocols and understanding its mechanism of action, scientists can effectively utilize CAY10465 to advance their research in toxicology, immunology, and drug discovery.

References

- Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fimmu.2023.1169351/full]

- Aryl hydrocarbon receptor signaling pathway. ResearchGate. [URL: https://www.researchgate.

- Aryl Hydrocarbon Receptor Signaling. QIAGEN GeneGlobe. [URL: https://www.qiagen.

- The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC393448/]

- Aryl hydrocarbon receptor. Wikipedia. [URL: https://en.wikipedia.org/wiki/Aryl_hydrocarbon_receptor]

- CAY10465 AhR agonist. Selleck Chemicals. [URL: https://www.selleckchem.com/products/cay10465.html]

- Inhibition of apolipoprotein A-I gene by the aryl hydrocarbon receptor: a potential mechanism for smoking-associated hypoalphalipoproteinemia. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22727790/]

- CAY 10465 | Aryl Hydrocarbon Receptor Agonist. MedChemExpress. [URL: https://www.medchemexpress.com/cay-10465.html]

- CAY 10465. MedChemExpress. [URL: https://www.medchemexpress.com/cay-10465.html]

- CAY 10465, MedChemExpress 10 mg | Buy Online | Medchem Express | Fisher Scientific. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/cay-10465-medchemexpress-10mg/NC1835789]

- CAY 10465 | AhR | Aryl Hydrocarbon Receptor. TargetMol. [URL: https://www.targetmol.com/product/CAY-10465]

- CAY10465 (CAS Number: 688348-33-6). Cayman Chemical. [URL: https://www.caymanchem.com/product/10006546/cay10465]

- CAY10465 | ≥99%(HPLC) | Selleck | AhR 拮抗剤. セレックバイオテック株式会社. [URL: https://www.selleck.co.jp/products/cay10465.html]

- CAY10465 | AhR 拮抗剂| 现货供应| 美国品牌| 免费采购电话400-668-6834. Selleck. [URL: https://www.selleck.cn/products/cay10465.html]

- CAY 10465 | Aryl Hydrocarbon Receptor Agonist. MedChemExpress. [URL: https://www.medchemexpress.com/cay-10465.html]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CAY 10465 | AhR | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 11. Inhibition of apolipoprotein A-I gene by the aryl hydrocarbon receptor: a potential mechanism for smoking-associated hypoalphalipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sentinel's Guide: A Framework for the Safe Laboratory Handling of CAY10465, a Potent Aryl Hydrocarbon Receptor Agonist

This document provides a comprehensive technical framework for the safe handling, storage, and disposal of CAY10465 in a research and drug development laboratory setting. As a high-affinity and selective agonist of the Aryl Hydrocarbon Receptor (AhR), CAY10465 is a powerful tool for investigating a complex signaling pathway with implications in toxicology, immunology, and oncology.[1][2] Its potency, however, necessitates a rigorous and informed approach to laboratory safety to mitigate potential occupational exposure and ensure experimental integrity. This guide is intended for researchers, scientists, and drug development professionals who work with this and similar potent compounds.

Understanding the Core Principles: Potency and Precaution

The Sentinel's Armory: Essential Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining appropriate PPE with robust engineering controls, is paramount when handling CAY10465.

Personal Protective Equipment (PPE):

-

Gloves: Double-gloving with nitrile gloves is mandatory. Inspect gloves for any signs of damage before use and change them frequently, especially if contamination is suspected.

-

Eye Protection: Chemical splash goggles or a full-face shield are required to protect against accidental splashes of solutions containing CAY10465.

-

Lab Coat: A dedicated, buttoned lab coat, preferably with elastic cuffs, should be worn at all times in the laboratory.

-

Respiratory Protection: When handling the powdered form of CAY10465, a NIOSH-approved respirator (e.g., N95 or higher) is essential to prevent inhalation of fine particles.[6]

Engineering Controls:

-

Chemical Fume Hood: All manipulations of CAY10465, including weighing of the solid compound and preparation of stock solutions, must be performed within a certified chemical fume hood to minimize inhalation exposure.

-

Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and in good working order in the laboratory.

The Citadel: Secure Storage and Inventory Management

Proper storage is critical to maintaining the stability of CAY10465 and preventing accidental exposure.

| Form | Storage Temperature | Duration | Notes |

| Powder | -20°C | Up to 3 years | Store in a tightly sealed container in a designated and labeled area. |

| In Solvent (-80°C) | -80°C | Up to 1 year | Aliquot stock solutions to avoid repeated freeze-thaw cycles. |

| In Solvent (-20°C) | -20°C | Up to 1 month | For short-term storage of working solutions. |

Inventory Management: Maintain a detailed log of CAY10465, including the date of receipt, amount used, and the name of the researcher. This practice ensures accountability and helps track the quantity of the potent compound in the laboratory.

The Alchemist's Protocol: Step-by-Step Guide to Preparing CAY10465 Solutions

The following protocol outlines the safe preparation of a stock solution of CAY10465. The causality behind each step is to minimize exposure and ensure the accuracy of the solution concentration.

Objective: To prepare a 10 mM stock solution of CAY10465 in Dimethyl Sulfoxide (DMSO).

Materials:

-

CAY10465 powder (Molecular Weight: 317.13 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Weighing paper or boat

-

Spatula

-

Appropriate volumetric flask

-

Sterile, amber-colored microcentrifuge tubes for aliquoting

-

Pipettes and sterile filter tips

Workflow Diagram:

Caption: Workflow for the safe preparation of CAY10465 stock solution.

Step-by-Step Methodology:

-

Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Don all required PPE, including double gloves, a lab coat, and eye protection.

-

Weighing: Place a piece of weighing paper or a weigh boat on the analytical balance and tare it. Carefully weigh the desired amount of CAY10465 powder using a clean spatula. For a 1 ml of 10 mM stock solution, you would need 3.17 mg of CAY10465. Record the exact weight.

-

Dissolution: Carefully transfer the weighed powder into an appropriately sized volumetric flask. Using a calibrated pipette, add the required volume of anhydrous DMSO to the flask. CAY10465 is soluble in DMSO at a concentration of up to 63 mg/mL.[3]

-

Mixing: Securely cap the volumetric flask and vortex gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

-

Aliquoting and Storage: Once dissolved, aliquot the stock solution into smaller, clearly labeled, amber-colored microcentrifuge tubes. This prevents degradation from light exposure and minimizes waste from repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.

The Oracle's Insight: Understanding the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

A fundamental understanding of the biological target of CAY10465 is crucial for interpreting experimental results and appreciating the compound's potency. The AhR is a ligand-activated transcription factor that mediates a wide range of cellular responses.[1]

Canonical AhR Signaling Pathway:

In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. Upon binding to a ligand like CAY10465, the AhR translocates to the nucleus, dissociates from its chaperone proteins, and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), leading to the transcription of target genes, including cytochrome P450 enzymes like CYP1A1.[7][8]